N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBBUKISLPOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached via a Friedel-Crafts alkylation reaction, where a benzyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the dihydropyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, sulfonates, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or fully reduced piperidine derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 2-oxo-1,2-dihydropyridine-3-carboxamide core but differing in substituents, biological activity, and physicochemical properties.
Crystallographic and Structural Comparisons
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :
- Substituents: 3-bromo-2-methylphenyl.
- Structural Features: Forms centrosymmetric dimers via N–H⋯O hydrogen bonds. The molecule adopts a near-planar conformation (dihedral angle = 8.38°), similar to the target compound’s likely geometry due to π-conjugation .
- Key Difference : The bromine atom increases molecular weight (MW = 361.2 g/mol) and polarizability compared to the target compound’s methoxy group (MW ≈ 350.4 g/mol).
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide :
Physicochemical Properties
Research Findings and Implications
- Selectivity : Bulky substituents (e.g., 2-methylbenzyl in the target compound vs. 4-ethoxy in BMS-777607) influence kinase selectivity. Smaller groups may allow broader target engagement.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to N-(3-bromo-2-methylphenyl) analogs, involving condensation of substituted anilines with chloronicotinic acid derivatives .
Biological Activity
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and includes a dihydropyridine core, which is known for its pharmacological versatility. The presence of methoxy and methyl groups contributes to its lipophilicity and potential interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of the dihydropyridine structure exhibit significant antimicrobial properties. For instance, several studies have evaluated the efficacy of related compounds against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | TBD | Escherichia coli |
This suggests a potential application in treating infections caused by resistant bacterial strains .
2. Antitumor Activity
Dihydropyridine derivatives have been investigated for their antitumor effects, particularly in targeting specific kinases involved in cancer progression. The compound's structure allows it to interact with BRAF(V600E) and other oncogenic pathways.
A study highlighted that certain pyrazole derivatives demonstrated promising results against cancer cell lines, indicating that modifications in the dihydropyridine scaffold could enhance antitumor activity .
3. Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory properties by inhibiting nitric oxide production and pro-inflammatory cytokines such as TNF-α. This mechanism suggests a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the methoxy and methyl positions significantly influence the binding affinity to target proteins and overall biological efficacy.
Key Findings:
- Methoxy Group: Enhances lipophilicity and may improve membrane permeability.
- Methyl Substitutions: Affect steric hindrance and electronic properties, which are critical for receptor interactions.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a controlled study, a series of dihydropyridine derivatives were tested against a panel of pathogens. The results showed that specific modifications led to enhanced antimicrobial activity, supporting the hypothesis that structural variations can lead to significant changes in efficacy .
Case Study 2: Cancer Cell Line Studies
A compound structurally related to this compound was evaluated on various cancer cell lines, revealing IC50 values indicative of potent antitumor activity. Further investigation into its mechanism of action suggested inhibition of critical signaling pathways involved in cell proliferation .
Q & A
What are the standard synthetic protocols for N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how is purity ensured during synthesis?
Classification: Basic
Answer:
The synthesis typically involves multi-step reactions starting with intermediate preparation, such as coupling 2-methoxyaniline with substituted benzyl halides, followed by cyclization. Key steps include:
- Amide bond formation using coupling agents like EDC/HOBt.
- Cyclization under reflux with catalysts (e.g., Lewis acids) to form the dihydropyridine ring .
Purity is monitored via thin-layer chromatography (TLC) and confirmed using NMR spectroscopy (1H/13C) and mass spectrometry (MS) . Solvent selection (e.g., DMF or THF) and temperature optimization (60–100°C) are critical for yield (>70%) and minimizing side products .
What are the primary biological targets of this compound, and how are its activities screened in vitro?
Classification: Basic
Answer:
The compound’s dihydropyridine core suggests interaction with calcium channels or kinase enzymes , common targets for cardiovascular or anticancer applications. Standard screening includes:
- Enzyme inhibition assays (e.g., fluorescence-based kinase activity tests).
- Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies using radioligand displacement (e.g., for angiotensin receptors) .
How do crystallographic studies enhance understanding of its structure-activity relationship (SAR)?
Classification: Advanced
Answer:
X-ray crystallography reveals bond lengths , angles , and conformational stability , critical for SAR. For example:
- The methoxy group at the 2-position forms hydrogen bonds with target proteins, enhancing binding affinity.
- Substituents on the benzyl group (e.g., methyl vs. chloro) alter steric hindrance, affecting selectivity .
Data from similar compounds show that planar dihydropyridine rings improve π-π stacking with aromatic residues in enzyme active sites .
How can reaction conditions be optimized to improve yield and scalability?
Classification: Advanced
Answer:
Optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.
- Catalyst selection : Pd/C or FeCl3 improves coupling reactions (yield increase by 15–20%).
- Flow chemistry : Continuous reactors reduce reaction time (from 24h to 2–4h) and improve reproducibility .
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
How do structural modifications (e.g., halogen substitution) impact biological activity?
Classification: Advanced
Answer:
- Fluorine substitution at the phenyl ring increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
- Chloro groups improve enzyme inhibition (IC50 reduction by 50% in kinase assays) but may increase toxicity .
- Methoxy groups stabilize hydrogen bonds with catalytic lysine residues (e.g., in EGFR kinase), confirmed via molecular docking .
How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Classification: Advanced
Answer:
- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., dihydropyridine ring protons).
- Isotopic labeling (e.g., 15N) clarifies ambiguous peaks in complex spectra.
- Cross-validate with high-resolution MS (HRMS) to confirm molecular ion consistency .
What are the recommended storage conditions to prevent degradation?
Classification: Basic
Answer:
- Store at -20°C under inert gas (argon) to prevent oxidation.
- Use amber vials to block light-induced degradation.
- Monitor stability via HPLC every 6 months; degradation products (e.g., N-oxide derivatives) appear as new peaks at 3–5 min retention times .
How does the fluorine atom in analogous compounds influence pharmacokinetics?
Classification: Advanced
Answer:
Fluorine enhances:
- Metabolic stability : Reduces CYP450-mediated oxidation (t1/2 increase from 2h to 6h in rat liver microsomes).
- Oral bioavailability : Higher Cmax (1.5-fold) due to improved solubility and membrane permeability .
How do substituent variations in similar dihydropyridines affect target selectivity?
Classification: Advanced
Answer:
- 4-Nitro groups increase selectivity for NADPH oxidase over PDE enzymes (10-fold selectivity ratio).
- 2-Methyl substitution reduces off-target binding to hERG channels, lowering cardiac toxicity risk .
Comparative molecular dynamics simulations show bulky substituents occupy hydrophobic pockets in targets like P-gp .
What in vitro toxicological assays are recommended for preliminary safety profiling?
Classification: Basic
Answer:
- Ames test for mutagenicity (using TA98 and TA100 strains).
- Hepatotoxicity screening in HepG2 cells (ALT/AST release assays).
- hERG inhibition assays (patch-clamp or fluorescence-based) to assess cardiac risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
